4-[(4-methyl-2-piperidin-1-ylpyrimidin-5-yl)carbonyl]-1,4-oxazepan-6-ol
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Overview
Description
Synthesis Analysis
The synthesis of compounds containing piperidine and pyrimidinyl groups involves complex chemical reactions that often aim to introduce specific functional groups or structural changes to achieve desired properties. For instance, Shin et al. (2013) synthesized a novel series of oxazolidinones with various piperidine groups, evaluating their antibacterial activity against resistant strains of bacteria (Shin et al., 2013). Similarly, Takahata et al. (2006) described a new route to synthesize trans-2,6-disubstituted piperidine-related alkaloids, demonstrating the versatility of piperidine derivatives in synthetic chemistry (Takahata et al., 2006).
Molecular Structure Analysis
The molecular structure of compounds containing piperidine and pyrimidinyl groups is critical for understanding their chemical behavior and potential applications. Structural studies often employ techniques such as NMR, crystallography, and computational modeling to elucidate the conformation and electronic properties of these molecules. For example, the structural characterization of isothiazolopyridines of Mannich base type by Karczmarzyk and Malinka (2008) highlighted the importance of structural analysis in correlating molecular geometry with biological activity (Karczmarzyk & Malinka, 2008).
Chemical Reactions and Properties
Compounds with piperidine and pyrimidinyl moieties engage in a variety of chemical reactions, influenced by their functional groups and molecular structure. The reactivity of these compounds can be tailored for specific synthetic routes or biological activities. For example, Paulrasu et al. (2014) synthesized thiadiazole derivatives with piperidinyl groups, evaluating their antioxidant, antitumor, and antimicrobial activities, showcasing the diverse chemical properties and potential applications of these compounds (Paulrasu et al., 2014).
Physical Properties Analysis
The physical properties of compounds, including melting points, solubility, and crystalline structure, are crucial for their practical application in various fields. Although specific data on "4-[(4-methyl-2-piperidin-1-ylpyrimidin-5-yl)carbonyl]-1,4-oxazepan-6-ol" are not available, the study of similar compounds provides valuable insights. For instance, the crystal and molecular structures of isothiazolopyridines determined by X-ray analysis revealed significant information about their physical characteristics and potential as analgesic compounds (Karczmarzyk & Malinka, 2008).
Chemical Properties Analysis
The chemical properties of piperidine and pyrimidinyl derivatives, such as acidity, basicity, and reactivity towards various reagents, are pivotal for their application in synthesis and medicinal chemistry. Studies like those conducted by Paulrasu et al. (2014) provide a comprehensive view of the chemical behavior of these compounds, including their reactivity and potential biological activities (Paulrasu et al., 2014).
properties
IUPAC Name |
(6-hydroxy-1,4-oxazepan-4-yl)-(4-methyl-2-piperidin-1-ylpyrimidin-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O3/c1-12-14(15(22)20-7-8-23-11-13(21)10-20)9-17-16(18-12)19-5-3-2-4-6-19/h9,13,21H,2-8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDSMXTCAXYVXNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)N2CCOCC(C2)O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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